molecular formula C9H13NO2 B3352581 Ethyl 1-methyl-1H-pyrrole-2-acetate CAS No. 49669-45-6

Ethyl 1-methyl-1H-pyrrole-2-acetate

Cat. No. B3352581
Key on ui cas rn: 49669-45-6
M. Wt: 167.2 g/mol
InChI Key: OORBYQVSQSXKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04207237

Procedure details

Three equivalents of sodium dithionite (0.36 g) is added in one portion with vigorous stirring to a solution of 0.2 g ethyl α-(4-methoxyphenylimino)-1-methylpyrrole-2-acetate in 6 ml glacial acetic acid plus 2.5 ml water. After ten minutes two additional equivalents of dithionite is added. After 10 mins more, a sufficient sample for G.C. analysis is poured into ice and extracted with chloroform. Analysis by gas chromatography (G.C.) with an internal standard measures 34% ethyl 1-methylpyrrole-2-acetate.
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
ethyl α-(4-methoxyphenylimino)-1-methylpyrrole-2-acetate
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(S([O-])=O)([O-])=O.[Na+].[Na+].COC1C=CC(N=[C:18]([C:24]2[N:25]([CH3:29])[CH:26]=[CH:27][CH:28]=2)[C:19]([O:21][CH2:22][CH3:23])=[O:20])=CC=1.S(S([O-])=O)([O-])=O>C(O)(=O)C.O>[CH3:29][N:25]1[CH:26]=[CH:27][CH:28]=[C:24]1[CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20] |f:0.1.2|

Inputs

Step One
Name
Quantity
0.36 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Two
Name
ethyl α-(4-methoxyphenylimino)-1-methylpyrrole-2-acetate
Quantity
0.2 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N=C(C(=O)OCC)C=1N(C=CC1)C
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
2.5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
analysis is poured into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
CN1C(=CC=C1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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